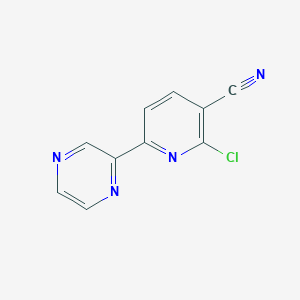

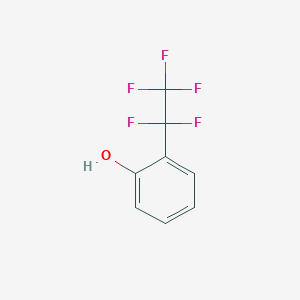

2-(Pentafluoroethyl)phenol

Descripción general

Descripción

2-(Pentafluoroethyl)phenol, also known as 2-PFEP, is an aromatic compound that belongs to the family of phenols. It is a colorless liquid that is used in various scientific research applications.

Aplicaciones Científicas De Investigación

Biomedical Applications

2-(Pentafluoroethyl)phenol, as a part of the broader group of phenolic compounds, has significant applications in biomedical fields. Phenolic compounds are integral in the development of phenolic-enabled nanotechnology (PEN), particularly for biomedical applications. This technology leverages the unique physiochemical properties of phenolics for biosensing, bioimaging, and disease treatment. The PEN approach is vital for particle engineering and synthesizing nanohybrid materials with controllable size, shape, and surface chemistry (Wu et al., 2021).

Analytical Biochemistry

Phenolic compounds have been used in analytical biochemistry for protein measurement. The Folin phenol reagent, initially proposed by Wu in 1922, utilizes phenolic compounds for the determination of proteins in various biological samples, emphasizing the reagent's sensitivity and procedural simplicity (Lowry et al., 1951).

Organic Synthesis

In organic chemistry, phenolic compounds are used in the synthesis of complex molecules. For instance, the copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization is facilitated by phenolic compounds, demonstrating their importance in synthesizing derivatives like 2-(Phenylthio)phenols (Xu et al., 2010).

Environmental Applications

Phenolic compounds are notable for their role in environmental applications, particularly in water treatment. They have been studied for their toxicity in aquatic ecosystems and used as reference toxicants in bioassays. Research on phenol toxicity in Lemna paucicostata, an aquatic macrophyte, highlights the importance of understanding phenol's environmental impact (Park et al., 2012).

Food Science and Nutrition

Phenolics, including this compound, contribute significantly to human nutrition and food science. Their antioxidant properties are crucial in managing chronic diseases and improving dietary health. Phenolic compounds in foods are associated with reducing the incidence of diseases like diabetes, cancers, and cardiovascular diseases (Lin et al., 2016).

Pharmacological Studies

In pharmacology, phenolic compounds have been studied as inhibitors in various biochemical processes. For instance, their role as competitive inhibitors in CO2 hydration catalyzed by carbonic anhydrase highlights their potential in developing therapeutic agents (Simonsson et al., 1982).

Propiedades

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABAMLKVNCXKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

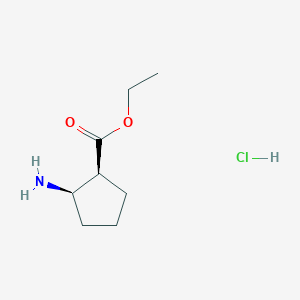

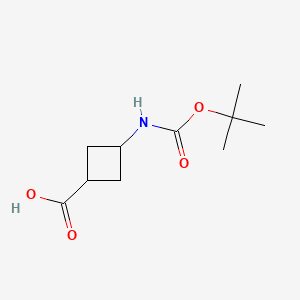

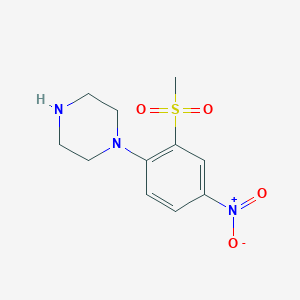

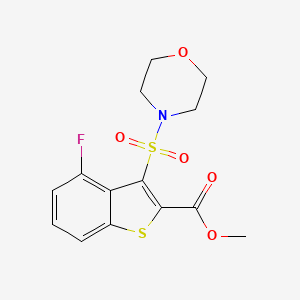

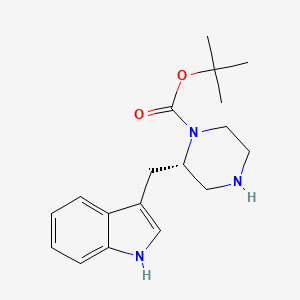

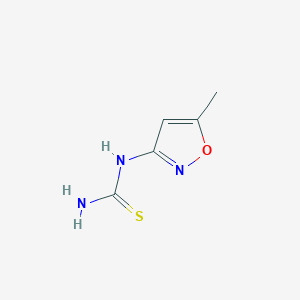

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

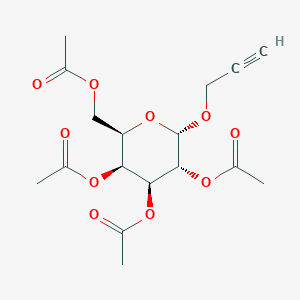

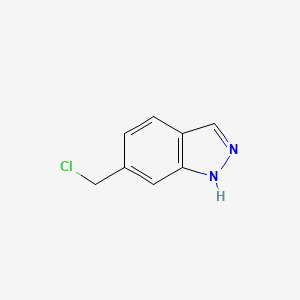

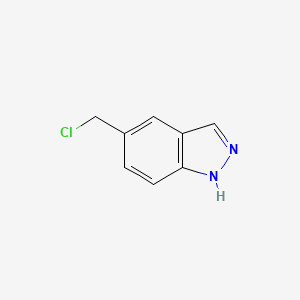

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3043863.png)

![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3043876.png)

![4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3043877.png)

![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3043878.png)